![molecular formula C23H25NO5 B2588608 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methoxy]acetic acid CAS No. 2219379-94-7](/img/structure/B2588608.png)

2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methoxy]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

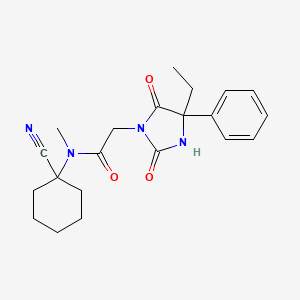

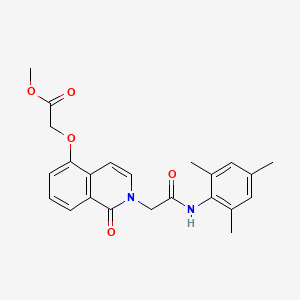

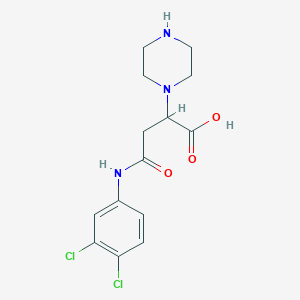

“2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methoxy]acetic acid” is a chemical compound with the molecular weight of 365.43 g/mol . It has a complex structure that includes a fluorene group, a piperidine ring, and an acetic acid moiety .

Molecular Structure Analysis

The molecule consists of a fluorene group (a polycyclic aromatic compound), a piperidine ring (a six-membered ring with one nitrogen atom), and an acetic acid moiety (a two-carbon carboxylic acid). The fluorene group is attached to the piperidine ring via a methoxy carbonyl group, and the acetic acid moiety is attached to the piperidine ring via a methoxy group .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 365.43 g/mol .Applications De Recherche Scientifique

Fluorescence in Biomedical Analysis

One notable application involves the use of fluorophores derived from related compounds for fluorescence-based biomedical analysis. For instance, 6-methoxy-4-quinolone (6-MOQ), an oxidation product of 5-methoxyindole-3-acetic acid, exhibits strong fluorescence with a large Stokes' shift in aqueous media. This characteristic makes it useful as a fluorescent labeling reagent for determining carboxylic acids, demonstrating its potential in biomedical applications due to its high stability and insensitivity to pH changes in the medium (Hirano et al., 2004).

Synthesis of β-Amino Acids

Another significant application is in the synthesis of β-amino acids. The Arndt-Eistert protocol, which starts from commercially available N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) α-amino acids, leads to enantiomerically pure N-Fmoc-protected β-amino acids. This method demonstrates a straightforward approach to achieving high-yield, enantiomerically pure β-amino acids in just two steps, highlighting the versatility of Fmoc-protected amino acids in synthetic organic chemistry (Ellmerer-Müller et al., 1998).

Protection Strategies in Organic Synthesis

In organic synthesis, protection strategies employing compounds related to 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methoxy]acetic acid are crucial. For example, the synthesis and application of 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) as a protecting group for hydroxyl groups have been explored. This protecting group is notable for its stability under acidic conditions and its cleavability under mild basic conditions, making it useful in the synthesis of glycosyl donors for carbohydrate chemistry (Spjut et al., 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]methoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO5/c25-22(26)15-28-13-16-9-11-24(12-10-16)23(27)29-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,16,21H,9-15H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYYZPAXOZUISN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(oxan-4-yl)methoxy]-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B2588529.png)

![1-(2H-1,3-benzodioxol-5-yl)-3-{2-[4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}urea](/img/structure/B2588534.png)

![2-(4-chlorophenoxy)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2588536.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2588537.png)

![3-(furan-2-yl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B2588539.png)

![N-[3-(2-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide](/img/structure/B2588542.png)

![N-((1-tosylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2588546.png)